molecular formula C25H40O4 B8062945 7-ketolithocholic Methyl ester

7-ketolithocholic Methyl ester

Cat. No.: B8062945
M. Wt: 404.6 g/mol
InChI Key: FNBYYFMYNRYPPC-QDKMMNGLSA-N
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Description

7-Ketolithocholic methyl ester (CAS: 10538-59-7) is a bile acid derivative with the molecular formula C₂₅H₄₀O₄ and a molecular weight of 404.58 g/mol . It is synthesized from chenodeoxycholic acid (CDCA) via a three-step process:

Esterification: Protection of the carboxylic acid group as a methyl ester to enhance chromatographic separation .

Oxidation: Selective oxidation of the C-7 hydroxyl group to a ketone, leveraging the axial orientation of the C-7 hydroxyl for regioselectivity .

Hydrolysis: Final hydrolysis under basic conditions to yield 7-ketolithocholic acid (CAS: 4651-67-6), a precursor for ursodeoxycholic acid (UDCA) and obeticholic acid .

This compound is critical in pharmaceutical synthesis, particularly for choleretic drugs, due to its reactivity at the C-7 position .

Properties

IUPAC Name

methyl (4R)-4-[(3R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-20,23,26H,5-14H2,1-4H3/t15-,16?,17-,18-,19+,20+,23+,24+,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBYYFMYNRYPPC-QDKMMNGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)CC4[C@@]3(CC[C@H](C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification and Hydroxyl Group Protection

The synthesis begins with hyocholic acid (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid) as the starting material. Esterification is performed using methanol under acidic conditions to yield hyocholic acid methyl ester. Subsequent silane protection selectively shields the 3α-hydroxyl group, leveraging the steric hindrance of the 6α- and 7α-hydroxyl groups. For example, tert-butyldimethylsilyl chloride (TBDMSCl) in dimethylformamide (DMF) achieves >95% selectivity for the 3α-hydroxyl group.

Introduction of a Leaving Group and Oxidation

The 6α-hydroxyl group is replaced with a strong leaving group (e.g., tosylate or mesylate) to facilitate subsequent elimination. Oxidation of the 7α-hydroxyl group to a ketone is achieved using Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC), yielding this compound with >90% purity.

Table 1: Key Parameters in Chemical Synthesis

StepReagents/ConditionsYield (%)Purity (%)
EsterificationMeOH, H₂SO₄, reflux, 6h9899
3α-OH ProtectionTBDMSCl, DMF, 25°C, 12h9597
6α-Leaving GroupTsCl, pyridine, 0°C, 2h8993
7α-OH OxidationPCC, CH₂Cl₂, 25°C, 4h9196

Electrochemical Reduction of 7-Ketolithocholic Acid

Electrolysis Setup and Reaction Mechanism

In this method, 7-ketolithocholic acid is first esterified to its methyl ester using standard methanol/H⁺ conditions. The methyl ester undergoes electrochemical reduction in a divided cell with a mercury cathode and ruthenized titanium anode. The reduction occurs in a polar aprotic solvent (e.g., dimethylsulfoxide or hexamethylphosphoric triamide) with tetraalkylammonium salts as electrolytes. A constant current of 100–600 mA is applied, achieving stereoselective reduction to UDCA methyl ester, with this compound as an intermediate.

Optimization of Reaction Conditions

Key variables include pH (8.0–9.0), temperature (25–65°C), and additives (e.g., hydroquinone for proton donation). For instance, at 65°C and pH 8.0, a 76.9% recovery of this compound is achieved, with a 36.8% reduction efficiency.

Table 2: Electrochemical Reduction Performance

ParameterOptimal ValueConversion (%)UDCA:CDCA Ratio
Current Density200 mA/cm²36.81.45
Temperature65°C41.21.62
ElectrolyteLiCl in DMSO38.51.50

Enzymatic Reduction in Biphasic Systems

Enzyme Selection and Cofactor Regeneration

This compound is synthesized via NADPH-dependent 7β-hydroxysteroid dehydrogenase (7β-HSDH) from Clostridium absonum or Collinsella aerofaciens. The reaction occurs in a biphasic system (aqueous/organic) with 2-hexanol or 2-pentanone as the organic phase. Glucose dehydrogenase (GDH) regenerates NADPH, using glucose as a co-substrate.

Process Efficiency and Scalability

At 20°C and pH 8.0, 4% (w/v) 7-ketolithocholic acid sodium salt is converted to the methyl ester with >99.5% yield in 5 hours. The enzymatic route avoids harsh reagents and achieves high stereoselectivity, making it suitable for pharmaceutical production.

Table 3: Enzymatic Reduction Metrics

ParameterValue
Enzyme Activity40 U/mL (7β-HSDH)
Substrate Loading100 mM
Conversion Time5h
Glucose Excess20–50%

Comparative Analysis of Methods

Yield and Purity

  • Chemical Synthesis : Highest purity (96%) but multi-step and labor-intensive.

  • Electrochemical : Moderate yield (36–41%) but scalable for continuous production.

  • Enzymatic : Near-quantitative yield (>99.5%) with mild conditions, though enzyme costs may limit industrial use.

Industrial Applicability

  • Chemical methods dominate large-scale production due to established infrastructure.

  • Electrochemical processes are emerging for green chemistry applications.

  • Enzymatic routes are preferred for high-value pharmaceuticals requiring chiral purity.

Chemical Reactions Analysis

Types of Reactions

7-ketolithocholic Methyl ester undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of the ketone group to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biochemical Research

Role as a Research Tool:
7-Ketolithocholic methyl ester serves as a crucial research tool for understanding the biological functions of bile acids and their receptors. It aids in elucidating the mechanisms by which bile acids influence cellular processes, including metabolism, signaling pathways, and gene expression related to lipid and glucose homeostasis .

Metabolic Studies:
Research has shown that 7-KLME can be converted into other bile acids such as ursodeoxycholic acid (UDCA) under specific conditions. This conversion is significant for studying bile acid metabolism and its implications for diseases like cholestasis and liver disorders .

Therapeutic Potential

Cholesterol Metabolism:
Studies indicate that 7-ketolithocholic acid, from which 7-KLME is derived, can suppress endogenous bile acid production and biliary cholesterol secretion in humans. This suggests that it may have therapeutic potential in managing cholesterol levels and related metabolic disorders .

Drug Development:
The compound has been identified as an important intermediate in the synthesis of obeticholic acid, a drug used to treat primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH). The synthesis of 7-KLME is essential in creating derivatives with enhanced efficacy or reduced side effects compared to existing treatments .

Industrial Applications

Synthesis of Bile Acid Derivatives:
The preparation methods for this compound involve efficient chemical processes that utilize hyocholic acid as a starting material. This method not only enhances yield but also reduces waste, making it suitable for industrial applications in pharmaceuticals .

Case Studies

Study Findings Implications
Isotope Dilution Study Rapid conversion of 7-ketolithocholic acid to UDCA under anaerobic conditions.Supports the potential use of 7-KLME in metabolic therapies targeting bile acid transformations.
Human Metabolism Study 7-ketolithocholic acid suppresses endogenous bile acid production.Highlights its potential role in treating hypercholesterolemia and related conditions.
Synthesis Research Developed a high-yield method for producing 7-ketolithocholic acid from hyocholic acid.Promotes industrial scalability for therapeutic applications.

Mechanism of Action

The primary mechanism of action of 7-ketolithocholic Methyl ester involves its conversion to ursodeoxycholic acid. This conversion occurs through a stereoselective reduction process, where the ketone group at the 7-position is reduced to a hydroxyl group. The resulting ursodeoxycholic acid exerts its effects by modulating bile acid metabolism and interacting with specific molecular targets such as the farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor 1 (TGR5) .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

Compound CAS Number Functional Groups Key Applications
7-Ketolithocholic methyl ester 10538-59-7 C-7 ketone, C-24 methyl ester Intermediate for UDCA, obeticholic acid
6-Ketolithocholic methyl ester N/A C-6 ketone, C-24 methyl ester Research use; limited enzymatic reactivity
7,12-Diketolithocholic methyl ester N/A C-7 and C-12 ketones Potential biomarker studies
Dehydrolithocholic methyl ester N/A Δ-bond, no hydroxyl/keto groups Stability studies

Key Insights :

  • Positional Reactivity: The C-7 ketone in this compound is enzymatically reduced by Ruminococcus sp. to produce 7β-hydroxysteroids, whereas the C-6 ketone in 6-ketolithocholic methyl ester is inert under similar conditions .
  • Multi-Ketone Derivatives : 7,12-Diketolithocholic methyl ester’s dual ketones increase susceptibility to microbial reduction, making it a candidate for studying bile acid metabolism .

Analytical Differentiation

  • Gas-Liquid Chromatography (GLC) : this compound is detected as a trifluoroacetate derivative, with retention times distinct from analogs like 6-ketolithocholic methyl ester .
  • Melting Points : Structural isomers (e.g., methyl esters with C-7 vs. C-12 ketones) exhibit divergent physical properties. For example, a related bicyclic compound has isomers with melting points of 128°C (less polar) and 177–179°C (more polar) .

Q & A

Q. How do derivatization protocols (e.g., diazomethane vs. BF3-methanol) impact the accuracy of this compound detection in metabolomic studies?

  • Methodological Answer : Diazomethane provides rapid, anhydrous methyl ester formation but requires strict safety controls. BF3-methanol is less hazardous but may introduce side reactions (e.g., transesterification). Comparative studies using spiked serum samples and recovery assays (e.g., 80–110% recovery thresholds) can validate method suitability, with GC-MS offering higher sensitivity than GLC for trace analysis .

Q. What experimental designs ensure reproducibility in studies investigating this compound’s effects on cholesterol secretion?

  • Methodological Answer : Use double-blind protocols for in vivo gallstone models, with standardized diets and matched control groups. Bile acid pools should be characterized via UPLC-TOF/MS, and statistical power analysis (e.g., G*Power software) ensures adequate sample sizes. Pre-registration of hypotheses and analytical pipelines (e.g., on Open Science Framework) minimizes bias .

Methodological Considerations Table

Aspect Key Parameters Recommended Techniques
Synthesis OptimizationSolvent polarity, catalyst type, temperatureTaguchi orthogonal arrays, ANOVA
QuantitationDerivatization efficiency, detection limitsGLC with internal standards, LC-MS/MS
Metabolic RegulationCYP7A1 activity, isotopic tracingHepatocyte assays, radiolabeled cholesterol
Data ValidationRedox behavior, binding energyCyclic voltammetry, DFT modeling

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